1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Overview
Description
Nitrovin, chemically known as [(3-[5-nitro-2-furanyl]-1-[2-(5-nitro-2-furyl)vinyl]allylidene)amino] guanidine, is a member of the nitrofuran family of compounds. Nitrovin has been widely used in the past as a growth promoter in animal feeds due to its bacteriostatic and bactericidal properties. its use has been restricted in many countries due to concerns about its potential mutagenic and carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrovin is synthesized through a series of chemical reactions involving the condensation of 5-nitro-2-furaldehyde with guanidine. The reaction typically involves the use of solvents such as dimethylformamide, acetonitrile, and methanol. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of nitrovin involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as liquid chromatography to remove any impurities and ensure the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Nitrovin undergoes various chemical reactions, including:
Oxidation: Nitrovin can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Nitrovin can undergo substitution reactions where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted nitrovin compounds. These products have varying biological activities and can be used in different applications .
Scientific Research Applications
Nitrovin has been extensively studied for its applications in various fields:
Mechanism of Action
The exact mechanism of action of nitrovin is not fully understood. it is believed to exert its effects by inhibiting bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects various cellular processes, leading to the death of the bacteria . Nitrovin’s action is believed to involve multiple molecular targets, making it less prone to resistance development compared to other antibiotics .
Comparison with Similar Compounds
Nitrovin is part of the nitrofuran family, which includes compounds such as nitrofurantoin, furazolidone, furaltadone, and nitrofurazone . Compared to these compounds, nitrovin has unique structural features that contribute to its specific biological activities. For example, the presence of two nitrofuran rings in nitrovin’s structure distinguishes it from other nitrofuran compounds .
List of Similar Compounds
- Nitrofurantoin
- Furazolidone
- Furaltadone
- Nitrofurazone
Nitrovin’s unique structure and broad-spectrum antibacterial activity make it a valuable compound for scientific research, despite the restrictions on its use due to safety concerns.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMYLUYRYWTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325837 | |
Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-68-2 | |
Record name | NSC519846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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